molecular formula C19H30N6O2 B6445244 2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one CAS No. 2640896-31-5

2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B6445244
CAS No.: 2640896-31-5
M. Wt: 374.5 g/mol
InChI Key: XUZCEEFJVAUMLD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a morpholine ring at the 6-position and a piperazine ring at the 4-position. The piperazine moiety is further linked to a piperidine-containing ethanone group. The compound’s design aligns with strategies to enhance solubility and bioavailability through polar heterocycles like morpholine and piperidine .

Properties

IUPAC Name

2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O2/c26-19(25-4-2-1-3-5-25)15-22-6-8-23(9-7-22)17-14-18(21-16-20-17)24-10-12-27-13-11-24/h14,16H,1-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZCEEFJVAUMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are identified in the evidence, differing primarily in substituents, core rings, or linker regions. Below is a comparative analysis:

Structural Comparison

Compound Name/ID Core Structure Key Substituents Reference
Target Compound Pyrimidine 6-Morpholin-4-yl, 4-piperazinyl, 1-(piperidin-1-yl)ethanone
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Butanone-linked arylpiperazine Trifluoromethylphenyl, pyrazole
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine Methanesulfonyl-piperazine, morpholine
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone Benzisoxazole-piperidine, methylpyrido
(1H-Indol-4-yl)(3-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}pyrrolidin-1-yl)methanone Pyrrolidine-linked pyrimidine Morpholinyl-pyrimidine, indole

Key Differences and Implications

Core Heterocycles: The target compound’s pyrimidine core contrasts with thienopyrimidine () or pyridopyrimidinone (). Thienopyrimidines often exhibit enhanced lipophilicity and kinase inhibition, whereas pyrimidines with morpholine substitutions may improve water solubility . Compounds with pyrrolidine linkers () introduce conformational flexibility compared to the rigid piperazine-ethanone linkage in the target compound .

Substituent Profiles: The trifluoromethylphenyl group in Compound 5 () enhances metabolic stability but may reduce solubility compared to the morpholinyl-pyrimidine group in the target compound .

Linker Regions: The ethanone linker in the target compound provides a ketone functional group absent in analogs like the butanone-linked Compound 5 () or ether-linked pyrrolidine derivatives (). Ketones may participate in hydrogen bonding, influencing receptor interactions .

Pharmacological Potential

While direct activity data for the target compound is unavailable, structurally related compounds exhibit diverse biological activities:

  • Kinase Inhibition: Thienopyrimidine derivatives () are reported as kinase inhibitors, suggesting the target compound’s morpholinyl-pyrimidine core may similarly target ATP-binding pockets .

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